Ethanamine, N-pentylidene-

Description

Contextualization within Imine Chemistry and Related Functional Groups

Imines, also known as Schiff bases, are a significant class of organic compounds with a general structure of R₁R₂C=N-R₃. byjus.comontosight.ai They are intermediates in many synthetic and biological reactions. wikipedia.org The carbon-nitrogen double bond in imines is what defines their chemical reactivity, making them susceptible to nucleophilic attack at the carbon atom. libretexts.org

Imines are structurally related to several other nitrogen-containing functional groups. For instance, when the R³ group attached to the nitrogen is a hydroxyl group (OH), the compound is an oxime. wikipedia.org If R³ is an amino group (NH₂), it is classified as a hydrazone. wikipedia.org Enamines are isomers of imines, where the double bond is between two carbon atoms adjacent to the nitrogen atom (C=C-N). byjus.com

The formation of an imine from an aldehyde or ketone and a primary amine is a reversible reaction. wikipedia.org The equilibrium can be shifted towards the formation of the imine by removing the water produced during the reaction, often through azeotropic distillation or the use of a dehydrating agent. wikipedia.org

Structural Characteristics and Nomenclature within Imine Classification

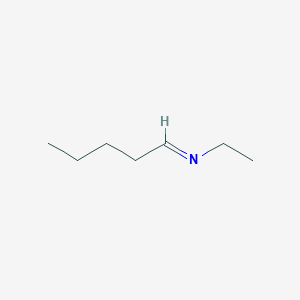

The systematic IUPAC name for Ethanamine, N-pentylidene- is N-pentylideneethanamine. According to IUPAC nomenclature rules for imines, the name is derived by naming the alkyl group attached to the nitrogen (ethyl) and then the parent aldehyde or ketone from which the imine is derived (pentanal), with the "-al" ending replaced by "-imine". acdlabs.com Alternatively, it can be named as an N-substituted imine.

Imines are broadly classified into aldimines and ketimines, depending on whether they are derived from an aldehyde or a ketone, respectively. byjus.comontosight.ai Since Ethanamine, N-pentylidene- is formed from pentanal (an aldehyde), it is classified as an aldimine. wikipedia.orgwikipedia.org Further classification depends on the substituent on the nitrogen atom. If the nitrogen is bonded to a hydrogen atom, it is a primary imine. If it is bonded to an organic group, as in the case of Ethanamine, N-pentylidene- (which has an ethyl group on the nitrogen), it is a secondary imine. wikipedia.org

The key structural feature of Ethanamine, N-pentylidene- is the C=N double bond. The carbon and nitrogen atoms in the imine group are sp² hybridized, resulting in a planar geometry around the double bond. wikipedia.org

Occurrence and Detection in Environmental and Biological Systems

Ethanamine, N-pentylidene- has been identified in environmental samples. For instance, it was detected in the leachates of biochar, suggesting its potential presence in soils amended with this material. frontiersin.org The detection of various aromatic amines in environmental samples, such as in areas with heavy traffic, has been accomplished using gas chromatography/mass spectrometry (GC/MS). nih.gov This technique is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds like imines.

In biological contexts, imine formation is a crucial step in various enzymatic reactions. libretexts.org While direct evidence for the natural occurrence of Ethanamine, N-pentylidene- in biological systems is limited in the provided search results, related ethanamine compounds have been studied for their biological activities. ontosight.aiontosight.ai For example, some ethanamine derivatives have shown potential as neuroprotective agents. ontosight.ai Furthermore, certain phytochemicals, including imine-containing compounds, have been investigated for their potential therapeutic properties. nih.gov The detection of amines in complex environmental samples can be facilitated by derivatization techniques followed by liquid chromatography-high resolution mass spectrometry. researchgate.net

Interactive Data Tables

Table 1: Chemical and Physical Properties of Ethanamine, N-pentylidene-

| Property | Value |

| Molecular Formula | C7H15N |

| Molecular Weight | 113.20 g/mol |

| IUPAC Name | N-pentylideneethanamine |

| CAS Number | 10599-75-4 |

| SMILES | CCCCC=NCC |

Note: Data sourced from PubChem and other chemical databases.

Table 2: Classification of Ethanamine, N-pentylidene-

| Classification Category | Classification | Rationale |

| Functional Group | Imine | Contains a C=N double bond. wikipedia.org |

| Imine Subclass | Aldimine | Derived from an aldehyde (pentanal). byjus.com |

| Imine Subclass | Secondary Imine | Nitrogen atom is bonded to an organic group (ethyl). wikipedia.org |

Synthetic Routes to Ethanamine, N-pentylidene-

Ethanamine, N-pentylidene-, an imine also known as N-pentylideneethanamine, is synthesized through the reaction of ethanamine with pentanal. This transformation is a cornerstone of imine chemistry, leveraging fundamental principles of organic synthesis. The methodologies for its preparation primarily revolve around condensation reactions, with various catalytic and solvent strategies employed to optimize efficiency and environmental compatibility.

Structure

3D Structure

Properties

CAS No. |

10599-76-5 |

|---|---|

Molecular Formula |

C7H15N |

Molecular Weight |

113.2 g/mol |

IUPAC Name |

N-ethylpentan-1-imine |

InChI |

InChI=1S/C7H15N/c1-3-5-6-7-8-4-2/h7H,3-6H2,1-2H3 |

InChI Key |

BHZZIQKQPOHRIL-UHFFFAOYSA-N |

SMILES |

CCCCC=NCC |

Canonical SMILES |

CCCCC=NCC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of Ethanamine, N Pentylidene

Fundamental Reactivity of the Carbon-Nitrogen Double Bond

The defining feature of Ethanamine, N-pentylidene-, an N-alkyl imine, is the carbon-nitrogen double bond (C=N). This bond is polarized due to the higher electronegativity of nitrogen compared to carbon. This polarization imparts a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the nitrogen atom. Consequently, the imine carbon is electrophilic, making it susceptible to attack by nucleophiles. This inherent electrophilicity is the foundation of its reactivity.

Nucleophilic addition is a fundamental reaction class for imines like Ethanamine, N-pentylidene-. In this process, a nucleophile attacks the electrophilic carbon of the C=N bond. This attack breaks the pi bond, and the electrons move to the nitrogen atom, forming a tetrahedral intermediate with a negative charge on the nitrogen. masterorganicchemistry.comnih.gov This intermediate is typically protonated in a subsequent step (often by a solvent or during acidic workup) to yield the final, neutral addition product. youtube.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic carbon of the imine.

Intermediate Formation: A tetrahedral anionic intermediate (an amido-alkoxide equivalent) is formed.

Protonation: The negatively charged nitrogen is protonated by a proton source (H⁺) to give the final product.

A variety of nucleophiles can participate in this reaction, leading to the formation of diverse molecular structures. The stability of imines can be a challenge for storage and purification, which has led to the development of stable precursors, such as N-functionalized hydroxylamine reagents, that can generate the imine in situ for immediate reaction. nih.gov

| Nucleophile Type | Example | Product Class |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Substituted Amines |

| Hydride Reagents | Sodium Borohydride (NaBH₄) | Secondary Amines |

| Cyanide | Hydrogen Cyanide (HCN) | α-Aminonitriles |

| Enolates | Lithium diisopropylamide (LDA) derived | β-Amino Carbonyls |

| Amines | Ammonia (NH₃) | Aminals (if further reaction occurs) |

Stereochemical Control and Isomerism in Imine Transformations

Reactions involving Ethanamine, N-pentylidene- can lead to the formation of new stereocenters. When a nucleophile adds to the prochiral carbon of the C=N double bond, a new chiral center is created. If no chiral influence is present, a racemic mixture (an equal mixture of both enantiomers) of the product will be formed.

However, stereochemical control can be achieved through several strategies:

Chiral Nucleophiles: Using a nucleophile that is already chiral can influence the stereochemical outcome of the addition, often leading to a diastereomeric mixture where one diastereomer is favored over the other.

Chiral Auxiliaries: Attaching a chiral auxiliary to the imine can block one face of the C=N bond, directing the nucleophilic attack to the more accessible face and resulting in a specific stereoisomer.

Chiral Catalysts: The use of a chiral catalyst (such as a chiral Lewis acid or Brønsted acid) can create a chiral environment around the imine, promoting the formation of one enantiomer over the other in an enantioselective reaction.

Conjugate addition reactions, in particular, often result in the creation of a stereocenter at the β-carbon. youtube.com Controlling the stereochemistry in these transformations is crucial for the synthesis of specific, biologically active molecules and natural products. beilstein-journals.org

Role of Imines in Organocatalysis and Cascade Reactions

Imines are central intermediates in a powerful branch of organic chemistry known as organocatalysis, where small organic molecules are used to accelerate chemical reactions. Specifically, secondary amines are widely used as catalysts that operate by reversibly forming imines or related species with substrates. This transient formation activates the substrate for subsequent transformations. This strategy has become a cornerstone of modern asymmetric synthesis, enabling the construction of complex chiral molecules with high efficiency and stereoselectivity. nih.govtum.de

Two primary catalytic cycles involving imine derivatives are fundamental to organocatalysis: iminium ion catalysis and enamine catalysis. nobelprize.org Both cycles typically begin with the condensation of a chiral secondary amine catalyst with a carbonyl compound.

Iminium Ion Catalysis: This mode of activation is used for α,β-unsaturated aldehydes and ketones.

Formation: A chiral secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion .

Activation: The formation of the positively charged iminium ion significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. nih.govtum.de

Reactivity: This LUMO-lowering effect enhances the electrophilicity of the β-carbon, making it highly susceptible to attack by even weak nucleophiles in a conjugate addition fashion.

Hydrolysis & Regeneration: After the nucleophilic attack, the resulting intermediate is hydrolyzed, releasing the final product and regenerating the chiral amine catalyst to continue the cycle. nih.gov

Enamine Catalysis: This mode is used for saturated aldehydes and ketones.

Formation: The chiral secondary amine catalyst reacts with a saturated carbonyl compound to form a chiral enamine .

Activation: Enamines are electron-rich and act as nucleophiles. The formation of the enamine raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon nucleophilic.

Reactivity: The nucleophilic α-carbon of the enamine can then attack a wide range of electrophiles.

Hydrolysis & Regeneration: The resulting iminium ion intermediate is then hydrolyzed to release the functionalized product and regenerate the catalyst. nih.govnobelprize.org

| Feature | Iminium Ion Catalysis | Enamine Catalysis |

| Substrate | α,β-Unsaturated Aldehydes/Ketones | Saturated Aldehydes/Ketones |

| Intermediate | Iminium Ion (Electrophilic) | Enamine (Nucleophilic) |

| Orbital Effect | LUMO-Lowering Activation | HOMO-Raising Activation |

| Site of Reaction | β-Position | α-Position |

| Attacking Species | Nucleophile | Electrophile |

Conjugate Addition and Vinylogous Reactivity Involving C=N Systems

Conjugate addition, also known as 1,4-addition or the Michael reaction, is a key reaction for α,β-unsaturated systems. masterorganicchemistry.com When an imine function is in conjugation with a carbon-carbon double bond (forming an α,β-unsaturated imine), the system exhibits vinylogous reactivity. Resonance structures show that the electrophilicity is extended from the imine carbon to the β-carbon of the double bond. wikipedia.org

The reaction mechanism proceeds as follows:

A nucleophile, particularly a "soft" nucleophile, preferentially attacks the electrophilic β-carbon. youtube.comwikipedia.org

This attack causes a shift of electrons through the conjugated system, breaking the C=C pi bond and then the C=N pi bond, with the negative charge ultimately residing on the nitrogen atom.

This forms a resonance-stabilized enolate-like intermediate (specifically, an enamine anion).

Subsequent protonation, typically at the α-carbon, leads to the final 1,4-addition product through a process analogous to keto-enol tautomerism. wikipedia.org

This type of reactivity is fundamental in carbon-carbon bond-forming reactions and has been extensively used in the synthesis of complex organic molecules. beilstein-journals.orgmasterorganicchemistry.com The enantioselective version of this reaction, often catalyzed by chiral organocatalysts, allows for the synthesis of valuable β-aminocarbonyl compounds and their derivatives. nih.gov

Advanced Spectroscopic Characterization of Ethanamine, N Pentylidene

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Studies of Molecular Interactions through Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for elucidating molecular structure and interactions. For imines, the characteristic vibrational mode of the carbon-nitrogen double bond (C=N) is a key diagnostic feature.

General Characteristics of Imine Vibrational Spectra:

C=N Stretching: The C=N stretching vibration in simple aliphatic imines typically appears in the infrared spectrum in the range of 1650-1670 cm⁻¹. This band is often strong and provides a clear indication of the imine functional group.

Influence of Molecular Environment: The precise frequency of the C=N stretch can be influenced by factors such as conjugation, substitution on the carbon and nitrogen atoms, and intermolecular interactions like hydrogen bonding. However, without specific experimental data for Ethanamine, N-pentylidene-, a precise assignment is not possible.

A thorough review of published research did not yield any specific studies that have utilized vibrational spectroscopy to investigate the molecular interactions of Ethanamine, N-pentylidene-. Such studies would be invaluable for understanding how this molecule interacts with solvents or other chemical species, which could be relevant in various chemical contexts.

Other Advanced Spectroscopic Techniques for Chemical Analysis

Beyond vibrational spectroscopy, other advanced techniques can provide further insights into the electronic and structural properties of molecules.

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic excited states of molecules. While some N-substituted aldimines have been shown to exhibit fluorescence, particularly those with specific structural features like a B-N interaction, the fluorescence properties of simple aliphatic imines like Ethanamine, N-pentylidene- are not well-documented.

No research articles or datasets were found that describe the application of fluorescence spectroscopy for the analysis or characterization of Ethanamine, N-pentylidene-. Research in this area would be necessary to determine if this compound possesses any intrinsic fluorescence or could be derivatized for fluorescent analysis.

Computational Chemistry and Theoretical Investigations of Ethanamine, N Pentylidene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in understanding the fundamental electronic properties and bonding characteristics of Ethanamine, N-pentylidene-. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used tool for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govmdpi.com DFT calculations, such as those at the B3LYP level of theory, can be employed to determine the optimized geometry, vibrational frequencies, and electronic properties of Ethanamine, N-pentylidene-. researchgate.net These calculations reveal how charge distribution influences the molecule's structure, with changes in bond lengths and angles upon ionization. researchgate.net

Key parameters that can be derived from DFT calculations to understand the electronic nature of Ethanamine, N-pentylidene- include:

| Property | Significance |

| Molecular Orbital Energies (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com |

| Atomic Charge Distribution | Analysis of atomic charges, for instance through Mulliken population analysis, helps in identifying electrophilic and nucleophilic sites within the molecule. researchgate.net |

| Dipole Moment | The calculated dipole moment provides information about the overall polarity of the molecule, which influences its intermolecular interactions. |

DFT methods are also valuable in studying spectroscopic properties, which can complement experimental findings. nih.gov

Ab Initio Methods in Conformational and Energetic Studies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy for studying molecular conformations and energetics. conicet.gov.arresearchgate.net Methods like Hartree-Fock (HF) and higher-level correlated methods can be used to perform a comprehensive conformational analysis of Ethanamine, N-pentylidene-.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. For Ethanamine, N-pentylidene-, rotations around the various single bonds give rise to different conformers. Ab initio calculations can identify the stable conformers and the transition states connecting them on the potential energy surface. conicet.gov.arresearchgate.net This information is crucial for understanding the molecule's flexibility and how its shape influences its properties and reactivity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a pivotal role in unraveling the intricate details of chemical reaction mechanisms. For Ethanamine, N-pentylidene-, these methods can map out the pathways of its formation and subsequent reactions.

Transition State Modeling and Reaction Pathway Analysis

Understanding a chemical reaction requires identifying the reactants, products, and the transition state (TS) that connects them. The transition state is a high-energy, transient species that represents the energy barrier for the reaction. semanticscholar.orgarxiv.orgarxiv.org Computational methods can locate the geometry of the transition state and calculate its energy, which is essential for determining the reaction's activation energy.

Reaction pathway analysis involves mapping the minimum energy path (MEP) that the reactants follow to become products. semanticscholar.orgarxiv.orgarxiv.org This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes. For a reaction involving Ethanamine, N-pentylidene-, computational analysis can reveal the precise sequence of events at the molecular level. Formal frameworks like the Imaginary Transition State (ITS) graphs can be used to represent the atom-to-atom mapping in a chemical reaction. mdpi.com

Prediction of Reactivity and Selectivity via Computational Models

Computational models are powerful tools for predicting the reactivity and selectivity of chemical reactions. nih.govnih.gov By calculating properties like activation energies and reaction energies for different possible pathways, chemists can predict which products are likely to form and under what conditions.

For Ethanamine, N-pentylidene-, computational models can be used to:

Evaluate different reaction pathways: By comparing the energy barriers of various potential reactions, it is possible to determine the most favorable pathway.

Predict stereoselectivity and regioselectivity: In reactions where multiple isomers can be formed, computational models can predict which isomer will be the major product by analyzing the energies of the respective transition states. nih.gov

The following table outlines some calculated properties for Ethanamine, N-pentylidene- from the PubChem database:

| Computed Property | Value | Source |

| Molecular Weight | 113.20 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 113.120449483 Da | PubChem |

| Topological Polar Surface Area | 12.4 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

Molecular Modeling and Simulation Approaches

For instance, molecular simulations could be used to investigate:

Solvation effects: How the presence of a solvent affects the conformation and reactivity of Ethanamine, N-pentylidene-.

Intermolecular interactions: The nature and strength of interactions between multiple Ethanamine, N-pentylidene- molecules or with other chemical species.

The integration of quantum mechanics with molecular mechanics (QM/MM) is a powerful approach for studying large systems where a high level of theory is only needed for a specific region, such as the active site of an enzyme.

Force Field Development and Molecular Dynamics Simulations

The computational investigation of Ethanamine, N-pentylidene-, a member of the imine family of organic compounds, through methods such as molecular dynamics (MD) simulations, is contingent on the availability of an accurate force field. A force field is a collection of parameters and equations that describe the potential energy of a system of particles, in this case, the atoms within the Ethanamine, N-pentylidene- molecule and its interactions with its environment. The accuracy of MD simulations, which model the dynamic behavior of molecules over time, is directly dependent on the quality of the underlying force field.

The development of a specific force field for Ethanamine, N-pentylidene- would involve a multi-step process. Initially, quantum mechanical (QM) calculations, such as ab initio or density functional theory (DFT), would be employed to determine the molecule's equilibrium geometry, vibrational frequencies, and partial atomic charges. These QM calculations provide a detailed and accurate description of the electron distribution and bonding within the molecule.

Subsequently, the parameters for the force field's potential energy function are fitted to reproduce the QM data. This process, known as parameterization, involves adjusting bonded parameters (bond lengths, bond angles, and dihedral angles) and non-bonded parameters (van der Waals interactions and electrostatic interactions) until the force field can accurately replicate the QM-derived properties.

Table 1: Representative Bonded Force Field Parameters for an Imine Moiety

| Parameter | Atom Types | Value |

|---|---|---|

| Bond Length (Å) | C=N | 1.28 |

| Bond Angle (°) | C-C=N | 122.5 |

Note: The values in this table are illustrative for a generic imine and would require specific QM calculations for Ethanamine, N-pentylidene- for accurate representation.

Once a reliable force field has been developed, molecular dynamics simulations can be performed. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms over time. From this trajectory, various macroscopic and microscopic properties of Ethanamine, N-pentylidene- can be calculated, such as its conformational preferences, diffusion coefficient, and interaction energies with other molecules. The insights gained from such simulations are valuable in understanding the chemical behavior of this compound in various environments.

Data Management and Advanced Platforms in Computational Chemistry Research

The field of computational chemistry generates vast amounts of data, from input files for calculations to large trajectory files from molecular dynamics simulations. chemrxiv.org Effective data management is crucial for ensuring the reproducibility, reusability, and integrity of this research. libretexts.org Several best practices and advanced platforms have been developed to address the challenges of managing computational chemistry data. libretexts.org

Best practices for data management in this field include the systematic organization of files, the use of descriptive and consistent file naming conventions, and the thorough documentation of experimental and computational procedures. libretexts.org This documentation, often in the form of electronic lab notebooks or metadata files, should capture all the necessary information for another researcher to understand and reproduce the work. libretexts.org Furthermore, the "3-2-1 Rule" of data backup is often recommended, which involves having three copies of the data, on two different types of media, with one copy stored off-site. libretexts.org

To facilitate the management and sharing of computational chemistry data, several advanced platforms and software tools have been developed. For instance, platforms based on semantic web technologies aim to create a more interconnected and machine-readable web of scientific data. nih.govresearchgate.net These platforms often use ontologies to define a common vocabulary for describing computational chemistry concepts, enabling better data integration and discovery. nih.govresearchgate.net One such approach involves encapsulating computational chemistry data in an Extensible Markup Language (XML) file, which can then be converted into a format suitable for web-based data portals. nih.govresearchgate.net

Another example is the development of Python libraries specifically designed for computational chemistry data management and the development of machine learning force fields. chemrxiv.org The "ichor" library, for example, provides tools for efficient file management, a lazy file reading system for handling large numbers of files, and the ability to store data in databases for easy sharing and post-processing. chemrxiv.org Such tools can significantly streamline the workflow of computational chemistry research, from setting up calculations to analyzing the results. chemrxiv.org

Table 2: Comparison of Data Management Approaches in Computational Chemistry

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Manual File Organization | Researchers manually organize files and folders based on their own conventions. | Simple to implement for small projects. | Prone to inconsistency, difficult to scale, and can lead to data loss. |

| Electronic Lab Notebooks (ELNs) | Digital platforms for recording experimental procedures, observations, and data. | Centralized documentation, improved searchability, and facilitates collaboration. | Requires consistent use by all researchers, and data may not be machine-readable. |

| Semantic Web Platforms | Utilize ontologies and linked data principles to create a structured and interconnected web of data. nih.govresearchgate.net | Enables automated data integration and discovery, enhances data reusability. nih.govresearchgate.net | Requires community adoption of standards and can have a steep learning curve. |

The adoption of these advanced platforms and data management practices is essential for advancing computational chemistry research and ensuring that the valuable data generated by these studies is preserved and accessible for future use.

Applications of Ethanamine, N Pentylidene in Advanced Synthetic Methodologies

Role as a Versatile Synthetic Intermediate in Organic Synthesis

Imines are widely recognized as key intermediates for the synthesis of nitrogen-containing compounds. nih.gov Ethanamine, N-pentylidene-, formed from the condensation of ethylamine (B1201723) and pentanal, serves as a transient yet crucial species in multi-step organic syntheses. Its utility stems from the electrophilic nature of the imine carbon and the nucleophilic potential of the nitrogen atom after transformations.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles and Alkaloids

The imine moiety is a fundamental precursor for the assembly of nitrogen-containing heterocyclic rings, which are core structures in a vast number of natural products and pharmaceuticals, including alkaloids. nih.govbeilstein-journals.orgscilit.com Imines undergo a variety of cyclization reactions. For instance, they can react with substituted maleic anhydrides to form polycyclic lactam products in a formal cycloaddition process. acs.org They are also key partners in imino ene reactions, which are powerful carbon-carbon bond-forming methods for preparing nitrogen heterocycles and are instrumental in alkaloid total synthesis. psu.edu

The synthesis of alkaloids and other complex nitrogen heterocycles often involves cascade reactions where an imine is a key intermediate. nih.gov These processes enable the rapid assembly of bicyclic and tricyclic frameworks. The general strategy involves the intramolecular cyclization of an imine, often triggered by an acid, to construct rings of various sizes, such as pyrrolidines, azetidines, and piperidines. nih.govbeilstein-journals.org

| Reaction Type | Reactant Partner | Resulting Heterocycle | Significance |

|---|---|---|---|

| [4+2] Cycloaddition (Aza-Diels-Alder) | Diene | Tetrahydropyridine | Core of many alkaloids |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine | Common in pharmaceuticals |

| Imino-Ene Reaction | Alkene with allylic hydrogen | Functionalized amine | Key step in alkaloid synthesis psu.edu |

| Reaction with Anhydrides | Substituted Maleic Anhydride | Polycyclic Lactam | Builds complex scaffolds acs.org |

Building Block for Complex Molecular Architectures

The concept of using simple, pre-formed molecules as "building blocks" is central to modern synthetic chemistry, allowing for the efficient and modular construction of complex targets. Ethanamine, N-pentylidene- embodies this principle. The ethyl group and the pentyl chain can be incorporated into a larger molecular framework through reactions that transform the imine bond.

A primary reaction of imines is their reduction to secondary amines. This transformation is a cornerstone of reductive amination, where an aldehyde or ketone is converted directly to an amine. The resulting secondary amine (N-ethylpentan-1-amine) is a more stable entity that can be used in subsequent synthetic steps, for example, in the synthesis of macrocycles or other complex structures. Furthermore, nucleophilic addition to the imine carbon allows for the introduction of new carbon-carbon bonds, extending the molecular skeleton.

Utilization in Ligand Design for Catalysis

Imine ligands, possessing a C=N structure, have significant applications in catalysis, particularly in asymmetric synthesis. alfachemic.com The nitrogen atom's lone pair of electrons can coordinate with various transition metals, forming stable complexes that can catalyze a wide range of organic reactions. alfachemic.com The structure of the imine ligand, including the steric and electronic properties of the substituents on the nitrogen and carbon atoms, can be fine-tuned to control the activity and selectivity of the catalyst. alfachemic.comnih.gov

Ethanamine, N-pentylidene-, as a simple N-alkyl imine, can serve as a monodentate ligand. More commonly, the imine functional group is incorporated into a larger molecule to create bidentate or polydentate ligands, which bind more strongly to the metal center. alfachemic.comacs.org For instance, P,N-sulfinyl imine ligands have been developed where chirality is introduced at a sulfur atom attached to the imine nitrogen. Palladium complexes of these ligands have been shown to catalyze allylic alkylation reactions with high enantioselectivity. nih.govacs.org The imine-oxazoline (ImOx) ligand class is another example of a C1-symmetric N,N-bidentate ligand that has proven effective in palladium-catalyzed conjugate addition reactions. acs.org

| Ligand Class | Metal | Application | Reference |

|---|---|---|---|

| P,N-Sulfinyl Imine | Palladium (Pd) | Asymmetric Allylic Alkylation | nih.govacs.org |

| Imine-Oxazoline (ImOx) | Palladium (Pd) | Asymmetric Conjugate Addition | acs.org |

| Hydroxyimine | Palladium (Pd) | Suzuki Coupling Reaction | alfachemic.com |

| Generic Imine Ligands | Iron (Fe), Cobalt (Co), Nickel (Ni) | Olefin Polymerization | alfachemic.com |

Integration into Advanced Materials Science (e.g., Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tandfonline.commdpi.com Their high porosity, thermal stability, and tunable functionality make them promising for applications in gas storage, separation, and catalysis. tandfonline.comresearchgate.net

Imine-linked COFs are one of the most studied classes due to their straightforward synthesis via Schiff base condensation and greater chemical stability compared to early boronate-ester-linked COFs. tandfonline.comresearchgate.net The formation of Ethanamine, N-pentylidene- from ethylamine and pentanal is a model for the imine condensation reaction that forms the backbone of these advanced materials. In COF synthesis, polyfunctional amines (e.g., triamines) and aldehydes (e.g., dialdehydes or trialdehydes) are used to build the extended two- or three-dimensional network. tandfonline.comescholarship.org

The synthesis of imine-based COFs is often carried out under solvothermal conditions, but greener methods using water or mechanochemical synthesis have also been developed. rsc.orgacs.orgrsc.org The reversible nature of imine formation allows for "error-checking" during the crystallization process, leading to highly ordered, crystalline materials. Once formed, the imine linkages within the COF can sometimes be reduced to more stable amine linkages, creating a new material with different properties while retaining the framework's topology. scispace.com While Ethanamine, N-pentylidene- itself is too simple to form a porous framework, the chemistry of its formation is fundamental to this field of materials science. nih.gov

Environmental and Biological Research Contexts of Imine Chemistry Excluding Human Clinical Data

Detection and Significance in Environmental Monitoring (e.g., Biochar Research)

Imines, such as Ethanamine, N-pentylidene-, are part of the broader group of nitrogen-containing volatile organic compounds (VOCs) that are of interest in environmental science. The pyrolysis of biomass, a process used to create biochar, can lead to the formation of various nitrogenous compounds. nih.gov While specific detection of Ethanamine, N-pentylidene- in biochar is not widely documented, the pyrolysis of protein-rich biomass is known to produce bio-oil with a high nitrogen content, which includes amines, amides, and N-containing heterocycles. nih.gov

The composition of volatile organic compounds sorbed on biochar is diverse and influenced by the feedstock and production conditions. researchgate.net Research has identified over 140 individual chemical compounds thermally desorbed from some biochars, with lower pyrolysis temperatures (≤350°C) tending to produce short-chain aldehydes, furans, and ketones, while higher temperatures (>350°C) favor the formation of aromatic compounds and longer-chain hydrocarbons. researchgate.net The presence of nitrogen in the biomass feedstock can lead to the formation of nitrogen-containing VOCs. The transformation of nitrogen during biomass pyrolysis is a complex process that can result in the formation of various volatile nitrogen species. mdpi.com

The detection of specific imines in environmental samples can be challenging. However, methods for the determination of other nitrogen-containing compounds, such as substituted diphenylamines in wastewater, biosolids, and sediments, have been developed using techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.gov Similar methodologies could potentially be adapted for the detection of volatile imines like Ethanamine, N-pentylidene-.

Table 1: Potential Nitrogen-Containing Compound Classes in Biochar

| Compound Class | General Formula/Structure | Potential Significance |

|---|---|---|

| Amines | R-NH2, R2NH, R3N | Precursors to imines and other nitrogenous compounds. |

| Imines | R2C=NR' | Reactive intermediates and potential signaling molecules. |

| Amides | R-C(=O)NR'R'' | Stable nitrogen-containing compounds. |

| N-Heterocycles | e.g., Pyridine, Pyrrole | Can have biological activity and environmental implications. |

Broad Role of Imine Chemistry in Plant Metabolism and Natural Product Biosynthesis

Imine chemistry is a fundamental aspect of plant metabolism, playing a crucial role in the biosynthesis of a wide array of natural products. researchgate.net These reactions are involved in the formation of everything from defense hormones to pigments. researchgate.net Spontaneous imine formation has been a driving force in the evolution of numerous plant metabolic enzymes. researchgate.net

Enzymatic reactions that proceed through imine intermediates are central to many biosynthetic pathways in plants. These reactions are often catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are involved in a variety of metabolic processes. researchgate.net A classic example is the formation of a Schiff base (an imine) between the aldehyde group of PLP and the amino group of an amino acid substrate. This imine intermediate is key to the catalytic activity of these enzymes, enabling transformations such as transamination, decarboxylation, and racemization of amino acids.

The general mechanism for imine formation involves the nucleophilic attack of a primary amine on a carbonyl group, followed by the elimination of a water molecule. This reaction is reversible and can be catalyzed by acids.

Table 2: Key Enzymatic Processes Involving Imine Intermediates in Plants

| Enzymatic Process | Enzyme Class Example | Role of Imine Intermediate | Significance in Plant Metabolism |

|---|---|---|---|

| Amino Acid Metabolism | Transaminases | Covalent linkage to PLP cofactor facilitates amino group transfer. | Synthesis and degradation of amino acids. |

| Alkaloid Biosynthesis | Pictet-Spenglerases | Formation of a Schiff base that undergoes cyclization. | Production of a diverse range of bioactive alkaloids. |

| Pigment Formation | Betalain Biosynthesis Enzymes | Condensation reactions leading to colored compounds. | Creation of pigments for coloration and UV protection. |

While the direct enzymatic synthesis of Ethanamine, N-pentylidene- in plants has not been specifically described, the fundamental chemistry for its formation (the condensation of an amine and an aldehyde) is a common motif in plant biochemistry. It is plausible that such simple imines could be formed as volatile byproducts of metabolic processes or as intermediates in less-characterized pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-pentylidene-ethanamine, and how can reaction conditions be optimized?

- Methodology :

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions.

- Catalysts : Employ Lewis acids like AlCl₃ or Brønsted acids (H₂SO₄) for imine formation.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression.

- Monitoring : Track progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) or <sup>1</sup>H NMR (δ 1.2–1.6 ppm for pentylidene protons) .

- Optimization : Adjust stoichiometry (1:1.2 amine:aldehyde ratio) and inert atmosphere (N₂/Ar) to enhance yield (>75%).

Q. Which spectroscopic techniques are critical for confirming the structure of N-pentylidene-ethanamine?

- Key Techniques :

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of N-pentylidene-ethanamine?

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets for accurate thermochemical data .

- Applications :

- Predict bond dissociation energies (C-N: ~85 kcal/mol).

- Simulate reaction pathways (e.g., hydrolysis kinetics).

- Validation : Cross-check with experimental UV-Vis spectra (λmax ~250 nm) .

Q. How should researchers resolve contradictions between experimental and computational thermodynamic data?

- Strategies :

- Error Analysis : Quantify uncertainties in DFT exchange-correlation functionals (±3 kcal/mol) .

- Multi-Method Validation : Compare results from MP2, CCSD(T), and experimental calorimetry.

- Case Study : Discrepancies in enthalpy of formation (±5%) may arise from solvent effects in DFT models .

Q. What crystallographic refinement protocols ensure accurate structural determination of N-pentylidene-ethanamine derivatives?

- Software : Use SHELXL for high-resolution data (R-factor < 5%) with anisotropic displacement parameters .

- Challenges :

- Twinned Crystals : Apply HKLF5 in SHELX to deconvolute overlapping reflections .

- Disorder Modeling : Use PART instructions to refine disordered aliphatic chains .

Methodological and Analytical Questions

Q. How can researchers statistically validate the purity of synthesized N-pentylidene-ethanamine?

- Approach :

- Chromatography : HPLC (C18 column, 70:30 MeOH:H₂O) with retention time ±0.1 min.

- Statistical Tests : Apply Student’s t-test (p < 0.05) to compare batch replicates .

- Contaminant Identification : GC-MS to detect residual pentanal (threshold: <0.5%) .

Q. What ethical considerations are critical in designing experiments involving hazardous intermediates?

- Guidelines :

- Risk Assessment : Follow GHS protocols for handling flammable amines (flash point < 80°C) .

- Waste Disposal : Neutralize acidic byproducts (pH 6–8) before disposal .

- Documentation : Include toxicity data (LD50, LC50) in institutional review board (IRB) submissions .

Data Handling and Reproducibility

Q. How can researchers ensure reproducibility in kinetic studies of N-pentylidene-ethanamine reactions?

- Best Practices :

- Detailed Protocols : Report exact stirring rates, temperature gradients (±0.5°C), and catalyst activation steps .

- Raw Data Archiving : Deposit NMR FID files and crystallographic CIFs in public repositories (e.g., Cambridge Structural Database) .

Q. What statistical frameworks are suitable for analyzing non-linear kinetics in degradation studies?

- Models :

- First-Order Kinetics : Fit to ln([A]/[A₀]) = -kt (R² > 0.98).

- Arrhenius Analysis : Calculate activation energy (Ea) from ln(k) vs 1/T plots .

Tables for Reference

Table 1 : Comparison of Computational vs Experimental Bond Lengths in N-Pentylidene-Ethanamine

| Bond Type | DFT (Å) | X-Ray (Å) | Deviation (%) |

|---|---|---|---|

| C=N | 1.28 | 1.30 | 1.5 |

| C-N | 1.45 | 1.47 | 1.4 |

| Data derived from B3LYP/6-31G(d) and SHELX-refined structures . |

Table 2 : Common Impurities in Synthesis and Detection Limits

| Impurity | Detection Method | Threshold (ppm) |

|---|---|---|

| Pentanal | GC-MS | 500 |

| Unreacted Amine | HPLC | 200 |

| Adapted from forensic analysis protocols for analogous amines . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.